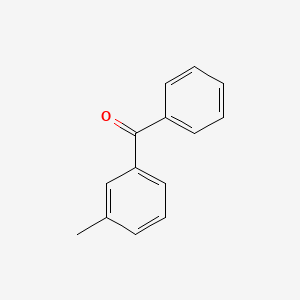

3-Methylbenzophenone

Description

BenchChem offers high-quality 3-Methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBLVRAVOIVZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214528 | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-65-2 | |

| Record name | 3-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone (3-MBP) is an aromatic ketone that serves as a significant photoinitiator in various industrial processes and as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a benzoyl group attached to a toluene (B28343) moiety at the meta-position, dictates its physicochemical properties and reactivity. This guide provides a comprehensive overview of the fundamental properties of 3-Methylbenzophenone, including its chemical and physical characteristics, detailed spectral data, synthesis and purification protocols, and its role in chemical and biological contexts. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

3-Methylbenzophenone is typically a clear, slightly yellow to greenish liquid or a low-melting solid at room temperature. It is characterized by its insolubility in water and solubility in various organic solvents.

Table 2.1: General and Physical Properties of 3-Methylbenzophenone

| Property | Value | Citation(s) |

| IUPAC Name | (3-methylphenyl)(phenyl)methanone | [1][2] |

| Synonyms | Phenyl m-tolyl ketone, 3-Benzoyltoluene, m-Methylbenzophenone | [1] |

| CAS Number | 643-65-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂O | [2] |

| Molecular Weight | 196.25 g/mol | [2] |

| Appearance | Clear, slightly yellow to greenish liquid or white/off-white solid | [3] |

| Melting Point | 159-160 °C (This appears anomalous, more likely a boiling point range) | |

| Boiling Point | 316-317 °C | |

| Density | ~1.093 - 1.095 g/cm³ at 20 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | ~1.576 - 1.598 | |

| Water Solubility | Insoluble | [3] |

Table 2.2: Qualitative Solubility Profile of 3-Methylbenzophenone

| Solvent | Chemical Class | Expected Solubility |

| Water | Protic | Insoluble[3] |

| Ethanol | Alcohol | Soluble[3] |

| Methanol | Alcohol | Soluble |

| Acetone | Ketone | Soluble[3] |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Dichloromethane (B109758) | Halogenated | Soluble |

| Hexane (B92381) | Aliphatic Hydrocarbon | Likely Soluble |

Spectroscopic Properties

The structural features of 3-Methylbenzophenone can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet in the aliphatic region for the methyl group protons.

Table 3.1: ¹H NMR Spectral Data for 3-Methylbenzophenone (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Citation(s) |

| ~7.78 | Multiplet | Aromatic Protons (likely ortho to C=O) | [4] |

| ~7.62 - 7.51 | Multiplet | Aromatic Protons | [4] |

| ~7.44 - 7.32 | Multiplet | Aromatic Protons | [4] |

| ~2.39 | Singlet | Methyl Protons (-CH₃) | [4] |

¹³C NMR: The carbon NMR spectrum shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Table 3.2: Predicted ¹³C NMR Spectral Data for 3-Methylbenzophenone

| Chemical Shift (δ) ppm | Assignment |

| ~196-198 | Carbonyl Carbon (C=O) |

| ~128-140 | Aromatic Carbons (C-Ar) |

| ~21-22 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylbenzophenone displays characteristic absorption bands for the carbonyl group and aromatic rings.

Table 3.3: Key IR Absorption Peaks for 3-Methylbenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |

| ~1665 | Strong | Carbonyl (C=O) Stretch of the aromatic ketone |

| ~1600-1400 | Medium | Aromatic C=C Ring Stretches |

Note: These are characteristic absorption ranges. The exact peak positions may vary.[9][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3-Methylbenzophenone results in a molecular ion peak and several characteristic fragment ions.

Table 3.4: Key Mass Spectrometry Fragments for 3-Methylbenzophenone

| m/z | Relative Intensity (Estimated) | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 181 | Moderate | [M - CH₃]⁺ |

| 119 | High | [C₈H₇O]⁺ (m-tolylcarbonyl cation) |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Relative intensities are estimated from available spectral data.

The fragmentation pattern can be visualized as follows:

Synthesis and Purification

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing 3-Methylbenzophenone is the Friedel-Crafts acylation of benzene (B151609) with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add a solution of 3-methylbenzoyl chloride (1.0 eq) in the anhydrous solvent dropwise to the suspension over 30 minutes. Following this, add benzene (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude 3-Methylbenzophenone can be purified by vacuum distillation or column chromatography.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (e.g., 230-400 mesh).

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane/ethyl acetate, is typically effective.

-

Procedure: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Elute the column, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

-

Experimental Protocols for Analysis

Protocol for Quantitative Solubility Determination

-

Equilibrium Method: Add an excess amount of 3-Methylbenzophenone to a known volume of the desired solvent (e.g., ethanol, acetone) in a thermostatted vessel.

-

Stirring: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of 3-Methylbenzophenone in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry (using a calibration curve) or by gravimetric analysis after evaporating the solvent.

-

Calculation: Express the solubility in units such as g/L or mol/L.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 3-Methylbenzophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a potentially longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.[8]

Protocol for ATR-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[2][12]

-

Sample Application: Place a small amount of the liquid or solid 3-Methylbenzophenone sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[2]

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 3-Methylbenzophenone (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.

-

Temperature Program: Use a temperature gradient, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 280-300 °C, and holding for several minutes.

-

-

MS Conditions:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of approximately m/z 40-400.

-

Applications and Biological Context

Photoinitiator and UV Absorber

3-Methylbenzophenone's primary industrial application is as a photoinitiator for UV-curing applications, such as in inks, coatings, and adhesives. Upon absorption of UV radiation, the molecule undergoes electronic transitions to form reactive species (radicals) that initiate polymerization.[3]

Pharmaceutical Intermediate and Relation to Ketoprofen

3-Methylbenzophenone is a known impurity and a synthetic precursor to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13] The biological activity of Ketoprofen provides an important context for the quality control of 3-Methylbenzophenone in pharmaceutical manufacturing.

Mechanism of Action of Ketoprofen: Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] The inhibition of prostaglandin (B15479496) synthesis is the primary mechanism by which Ketoprofen provides therapeutic relief.[9]

Due to this relationship, the purity of 3-Methylbenzophenone and the levels of its potential byproducts are critical parameters in the synthesis of Ketoprofen to ensure the final drug product's safety and efficacy. There is no evidence in the reviewed literature to suggest that 3-Methylbenzophenone itself has a direct, intended biological signaling role.

Safety and Handling

3-Methylbenzophenone should be handled in accordance with good industrial hygiene and safety practices.

Table 7.1: GHS Hazard Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Note: This information is based on aggregated GHS data and may not be exhaustive.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the core properties of 3-Methylbenzophenone. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The comprehensive summary of its physical, chemical, and spectral properties, along with detailed experimental methodologies, facilitates its proper identification, handling, and application in both research and industrial settings. Understanding its role as a photoinitiator and its relationship to the pharmaceutical agent Ketoprofen underscores its significance in both materials science and medicinal chemistry.

References

- 1. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methylbenzophenone(643-65-2) IR Spectrum [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. scribd.com [scribd.com]

- 8. compoundchem.com [compoundchem.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. PubChemLite - 3-methylbenzophenone (C14H12O) [pubchemlite.lcsb.uni.lu]

3-Methylbenzophenone synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Methylbenzophenone

Introduction

3-Methylbenzophenone, also known as phenyl m-tolyl ketone, is an aromatic ketone with the chemical formula C₁₄H₁₂O.[1][2] It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and photoinitiators.[3][4] This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methylbenzophenone, complete with detailed experimental protocols, quantitative data, and process visualizations. The methodologies covered are geared towards researchers, chemists, and professionals in drug development.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for synthesizing aryl ketones.[5][6] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6][7] For the synthesis of 3-methylbenzophenone, this typically involves the reaction of toluene (B28343) with benzoyl chloride or benzene (B151609) with 3-methylbenzoyl chloride (m-toluoyl chloride).[5][8]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion.[6] This ion is then attacked by the electron-rich aromatic ring (toluene or benzene). The methyl group on toluene is an ortho-, para- director; however, acylation at the para position is sterically hindered, leading to a mixture of ortho and meta products, with the potential for the meta-isomer to be significant. When using m-toluoyl chloride with benzene, the primary product is 3-methylbenzophenone.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene with benzoyl chloride.[8]

Materials:

-

Toluene (Substrate)

-

Benzoyl Chloride (Acylating Agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂) or excess Toluene (Solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying Agent)

-

Ice

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and the solvent (e.g., dichloromethane or toluene).

-

Addition of Reactants: Cool the suspension in an ice bath. Prepare a solution of benzoyl chloride (1.0 equivalent) in the solvent and add it dropwise to the stirred AlCl₃ suspension.

-

Reaction Execution: After the addition of benzoyl chloride, add toluene (1.0 equivalent) dropwise while maintaining the temperature. Once the addition is complete, allow the mixture to stir at room temperature or heat to reflux for several hours to ensure the reaction goes to completion.[8]

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane or toluene).[9]

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with a saturated sodium chloride (NaCl) solution.[9]

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-methylbenzophenone.[8][9]

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | Reflux | 3 | 93 | - | [8] |

| Toluene | Benzoyl Chloride | Gemini Surfactant | - | 110 | 5 | 58 | 99.5 | [9] |

| Benzene | m-Toluoyl Chloride | AlCl₃ | CH₂Cl₂ | RT | - | - | - | [5] |

Grignard Reaction

The Grignard reaction provides a powerful route for C-C bond formation.[10] To synthesize 3-methylbenzophenone, a Grignard reagent, such as phenylmagnesium bromide, is reacted with a 3-methyl-substituted carbonyl compound like 3-methylbenzoyl chloride or a corresponding ester.[11][12] The initial reaction forms a ketone, which can then be protonated during workup. It is critical to perform this reaction under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[13][14]

Reaction Mechanism

The synthesis begins with the formation of the Grignard reagent from an aryl halide and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or ester. The reaction with an acyl chloride proceeds through a tetrahedral intermediate, which then collapses to form the ketone.

Experimental Protocol

This protocol describes the reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

3-Methylbenzoyl chloride

-

Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

-

Iodine crystal (optional, for initiation)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight to remove any traces of water.[13]

-

Grignard Reagent Synthesis: Place magnesium turnings (1.1 equivalents) in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of anhydrous ether or THF. Add a solution of bromobenzene (1.0 equivalent) in anhydrous ether dropwise. The reaction is exothermic and should initiate, indicated by bubbling.[15] If it does not start, gently warm the mixture or add a small crystal of iodine.[14]

-

Reaction with Acyl Chloride: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous ether. Maintain a gentle reflux during the addition.[13]

-

Work-up: After the addition is complete, stir the mixture at room temperature for a period. Then, carefully quench the reaction by slowly adding it to a beaker containing ice and dilute HCl or a saturated NH₄Cl solution.[16]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent by rotary evaporation, purify the resulting crude product by column chromatography or recrystallization to obtain pure 3-methylbenzophenone.[15]

Quantitative Data

| Grignard Reagent | Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylmagnesium Bromide | Benzoyl Chloride | - | -78 | 89 | [4] |

| Phenylmagnesium Bromide | Benzophenone (B1666685) | Anhydrous Ether | RT | - | [13] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[17] For 3-methylbenzophenone synthesis, this could involve the coupling of 3-methylphenylboronic acid with benzoyl chloride or phenylboronic acid with 3-methylbenzoyl chloride.[18] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[12]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 3-methylbenzoyl chloride) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., phenylboronic acid) transfers its organic group to the palladium complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (3-methylbenzophenone), regenerating the Pd(0) catalyst.[17]

Experimental Protocol

This protocol is a general procedure for the Suzuki coupling of an acyl chloride with a boronic acid.[18][19]

Materials:

-

3-Methylbenzoyl chloride (or other aryl halide)

-

Phenylboronic acid

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

Reaction Setup: To a reaction flask, add the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.1 equivalents of PdCl₂(dppf)), and the base (e.g., 2M Na₂CO₃ solution).[19]

-

Degassing: Add the solvent (e.g., a mixture of toluene and dioxane). Degas the mixture by bubbling nitrogen or argon through it for several minutes.

-

Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 85 °C) for several hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.[19]

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, add water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Quantitative Data

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromobenzoyl Chloride | Phenylboronic Acid | - | - | - | - | 1.5 | 64 | [18] |

| Halo-aromatic | Phenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - | [19] |

Oxidation of 3-Methyldiphenylmethane

Another synthetic route involves the oxidation of the benzylic methylene (B1212753) group of 3-methyldiphenylmethane to a carbonyl group.[20] This transformation is a fundamental C-H functionalization method.[20] Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective catalytic systems.[21][22][23]

General Workflow

Experimental Considerations

Oxidizing Agents:

-

Strong Oxidants: Hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. These reagents are powerful but may lack selectivity and can cleave other alkyl groups from the aromatic ring.[22][23]

-

Catalytic Systems: More modern methods employ catalysts like CrO₃ with a terminal oxidant such as periodic acid, or systems using TEMPO with NaClO.[21] These often provide better yields and selectivity under milder conditions.[21]

-

DDQ: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is effective for oxidizing activated benzylic positions.[24]

General Protocol Outline:

-

Dissolve 3-methyldiphenylmethane in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Add the chosen oxidant or catalytic system.

-

Stir the reaction at the appropriate temperature (from room temperature to reflux) for the required time.

-

Upon completion, perform a suitable work-up procedure to quench any remaining oxidant and extract the product.

-

Purify the crude material using column chromatography or recrystallization.

Conclusion

The synthesis of 3-methylbenzophenone can be achieved through several reliable pathways, each with its own set of advantages and considerations. Friedel-Crafts acylation is a direct and traditional method, while the Grignard reaction offers a robust route for C-C bond formation. The Suzuki-Miyaura coupling provides a modern, versatile, and often milder alternative. Finally, the oxidation of a suitable precursor like 3-methyldiphenylmethane represents a C-H functionalization approach. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide provides the foundational information required for researchers to select and execute the most appropriate synthesis for their needs.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzophenone | 643-65-2 | FM63423 | Biosynth [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cerritos.edu [cerritos.edu]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of 3-Methylbenzophenone, a valuable intermediate in various chemical and pharmaceutical applications. This document details the strategic selection of reactants to ensure the desired regioselectivity, provides detailed experimental protocols, and presents quantitative data for the synthesis.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds in aromatic systems, enabling the synthesis of aryl ketones. However, when synthesizing substituted benzophenones, the regioselectivity of the reaction is a critical consideration. A direct Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, while seemingly straightforward, is an inefficient route to 3-methylbenzophenone. The methyl group of toluene is an ortho-, para-directing activator, leading to a product mixture heavily favoring 4-methylbenzophenone (B132839) and 2-methylbenzophenone, with only a minimal amount of the desired 3-methyl (meta) isomer.

To overcome this challenge, a more strategic approach is employed: the Friedel-Crafts acylation of benzene (B151609) with m-toluoyl chloride. In this retro-synthetic approach, the methyl group is positioned on the acylating agent rather than the aromatic substrate. This ensures that the acylation of the unsubstituted benzene ring proceeds without directing group interference, yielding 3-methylbenzophenone as the sole regioisomeric product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of m-toluoyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, 3-methylbenzophenone. The aluminum chloride catalyst is regenerated in the process, although in practice, it becomes complexed with the ketone product and must be liberated during the work-up.

Figure 1: Reaction mechanism of Friedel-Crafts acylation for 3-Methylbenzophenone synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis of 3-methylbenzophenone via the Friedel-Crafts acylation of benzene with m-toluoyl chloride.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| m-Toluoyl chloride | C₈H₇ClO | 154.60 | Acylating agent |

| Benzene | C₆H₆ | 78.11 | Aromatic substrate, solvent |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | Lewis acid catalyst |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | Solvent |

| Hydrochloric acid (concentrated) | HCl | 36.46 | For work-up |

| Sodium bicarbonate (saturated aq.) | NaHCO₃ | 84.01 | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |

| Ice | H₂O | 18.02 | For quenching |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide (B78521) solution to neutralize the evolved HCl gas) is assembled.

-

Catalyst Suspension: In a fume hood, the reaction flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The resulting suspension is cooled to 0-5 °C using an ice-water bath.

-

Reactant Addition: A solution of m-toluoyl chloride (1.0 equivalent) in anhydrous benzene (which also serves as the solvent) is added to the dropping funnel. This solution is then added dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride-ketone complex.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-methylbenzophenone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Figure 2: Experimental workflow for the synthesis of 3-Methylbenzophenone.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of benzene with m-toluoyl chloride.

| Parameter | Value/Condition | Notes |

| Stoichiometry | ||

| Benzene | Excess (serves as solvent) | Ensures complete reaction of the acylating agent. |

| m-Toluoyl chloride | 1.0 equivalent | Limiting reagent. |

| Aluminum chloride | 1.1 - 1.3 equivalents | A stoichiometric amount is required due to complexation with the product. |

| Reaction Conditions | ||

| Temperature | 0-5 °C (addition), then room temp. | Low temperature during addition controls the exothermic reaction. |

| Reaction Time | 2-4 hours post-addition | Can be optimized by monitoring with TLC. |

| Yield | ||

| Expected Yield | 80-95% | Yields are typically high for this regioselective reaction. |

Troubleshooting

Common issues encountered during the Friedel-Crafts acylation and their potential solutions are outlined below.

Figure 3: Troubleshooting guide for low product yield.

Conclusion

The synthesis of 3-methylbenzophenone via the Friedel-Crafts acylation of benzene with m-toluoyl chloride is a highly efficient and regioselective method. By carefully controlling the reaction conditions and employing rigorous purification techniques, this important chemical intermediate can be obtained in high yield and purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully perform this synthesis.

An In-depth Technical Guide to the Grignard Reaction for the Preparation of 3-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylbenzophenone, a valuable building block in organic synthesis, via the Grignard reaction. This document details two primary synthetic pathways, including reaction mechanisms, step-by-step experimental protocols, and expected quantitative data. The information is intended to provide researchers and professionals in drug development and chemical synthesis with a robust framework for the successful preparation and purification of the target compound.

Introduction to the Grignard Reaction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent, typically an alkyl- or aryl-magnesium halide (R-Mg-X), which acts as a potent nucleophile.[2] The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of a carbonyl group, such as in aldehydes, ketones, esters, or acyl chlorides.[3] The reaction is highly valued for its efficiency in creating complex molecules from simpler precursors.

The synthesis of 3-Methylbenzophenone via a Grignard reaction can be approached through two principal routes:

-

Route A: The reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride.

-

Route B: The reaction of m-tolylmagnesium bromide with benzonitrile (B105546).

This guide will provide detailed protocols for both synthetic strategies. A critical aspect of a successful Grignard reaction is the strict maintenance of anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with protic solvents like water, which would quench the reagent and prevent the desired reaction from occurring.[4]

Reaction Mechanisms and Pathways

The core of the Grignard reaction is the nucleophilic addition of the organomagnesium halide to an electrophilic carbonyl or nitrile carbon. The subsequent workup with aqueous acid protonates the intermediate to yield the final product.

Signaling Pathway for Grignard Reaction

The logical progression of the Grignard reaction can be visualized as a signaling pathway, from the formation of the Grignard reagent to the final product.

Caption: Logical flow of the Grignard synthesis of 3-Methylbenzophenone.

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthetic routes to 3-Methylbenzophenone. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[5]

Route A: Phenylmagnesium Bromide and 3-Methylbenzoyl Chloride

This route involves the preparation of phenylmagnesium bromide, followed by its reaction with 3-methylbenzoyl chloride.

Experimental Workflow

Caption: Workflow for Route A: Phenylmagnesium Bromide and 3-Methylbenzoyl Chloride.

Protocol:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask to initiate the reaction.

-

In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 30-60 minutes until most of the magnesium is consumed.

-

-

Reaction with 3-Methylbenzoyl Chloride:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

-

Prepare a solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-methylbenzoyl chloride solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Methylbenzophenone by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

-

Route B: m-Tolylmagnesium Bromide and Benzonitrile

This alternative route involves the reaction of a Grignard reagent prepared from 3-bromotoluene (B146084) with benzonitrile. The intermediate imine is hydrolyzed during the acidic workup to yield the ketone.

Experimental Workflow

Caption: Workflow for Route B: m-Tolylmagnesium Bromide and Benzonitrile.

Protocol:

-

Preparation of m-Tolylmagnesium Bromide:

-

Follow the procedure for the preparation of phenylmagnesium bromide, substituting 3-bromotoluene for bromobenzene and using anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

-

-

Reaction with Benzonitrile:

-

To the freshly prepared m-tolylmagnesium bromide solution, add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add dilute hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization, for example, from an ethanol/water mixture.

-

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of 3-Methylbenzophenone.

Table 1: Reagents and Stoichiometry

| Reagent | Route A | Route B | Molar Mass ( g/mol ) |

| Bromobenzene | 1.0 eq | - | 157.01 |

| 3-Bromotoluene | - | 1.0 eq | 171.04 |

| Magnesium | 1.1 eq | 1.1 eq | 24.31 |

| 3-Methylbenzoyl Chloride | 1.0 eq | - | 154.60 |

| Benzonitrile | - | 1.0 eq | 103.12 |

| Diethyl Ether | Solvent | - | 74.12 |

| Tetrahydrofuran (THF) | - | Solvent | 72.11 |

Table 2: Product Characterization and Expected Yield

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Approx. 315-320 °C |

| Expected Yield | 40-60% |

| ¹H NMR (CDCl₃, δ) | ~7.8-7.2 (m, 9H, Ar-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~197 (C=O), ~138-128 (Ar-C), ~21 (CH₃) |

| IR (cm⁻¹) | ~1660 (C=O stretch), ~3060 (Ar C-H stretch) |

Conclusion

The Grignard reaction provides a reliable and effective method for the synthesis of 3-Methylbenzophenone. Both the reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride and the reaction of m-tolylmagnesium bromide with benzonitrile are viable synthetic routes. Success in this synthesis is highly dependent on the strict adherence to anhydrous reaction conditions to prevent the quenching of the highly reactive Grignard reagent. The protocols and data presented in this guide offer a solid foundation for the preparation and purification of 3-Methylbenzophenone for applications in research and development.

References

Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzophenone (CAS No. 643-65-2), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.78 | d | Aromatic Protons |

| 7.62 - 7.51 | m | Aromatic Protons |

| 7.37 | t | Aromatic Protons |

| 7.32 | d | Aromatic Protons |

| 2.40 | s | Methyl Protons (-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 196.9 | Carbonyl Carbon (C=O) |

| 138.2 | Aromatic Carbon |

| 137.9 | Aromatic Carbon |

| 133.3 | Aromatic Carbon |

| 130.4 | Aromatic Carbon |

| 130.0 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 128.2 | Aromatic Carbon |

| 127.4 | Aromatic Carbon |

| 21.5 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1660 | Strong | C=O Carbonyl Stretch |

| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1300 | Medium | C-C Stretch |

| ~930, 740, 700 | Strong | Aromatic C-H Bending (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~252 | High | Methanol (B129727) |

| ~340 | Low | Methanol |

Note: The UV-Vis data is based on typical values for benzophenone (B1666685) derivatives and may vary slightly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-Methylbenzophenone.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Methylbenzophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate all signals.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methylbenzophenone.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid 3-Methylbenzophenone directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within 3-Methylbenzophenone.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 3-Methylbenzophenone in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 3-Methylbenzophenone.

3-Methylbenzophenone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylbenzophenone, a substituted aromatic ketone. The document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a photoinitiator. Experimental protocols and mechanistic pathways are presented to support research and development activities.

Chemical Identifiers and Physicochemical Properties

3-Methylbenzophenone, also known as (3-methylphenyl)-phenylmethanone, is a well-characterized organic compound. Its unique identity is established through various internationally recognized chemical identifiers.[1][2]

Table 1: Chemical Identifiers for 3-Methylbenzophenone [1][2][3]

| Identifier | Value |

| CAS Number | 643-65-2 |

| IUPAC Name | (3-methylphenyl)-phenylmethanone |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| InChI | InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 |

| InChIKey | URBLVRAVOIVZFJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

| PubChem CID | 69511 |

| EINECS No. | 211-401-7 |

The physicochemical properties of 3-Methylbenzophenone are crucial for its handling, application, and analysis. It is a liquid at room temperature and is largely insoluble in water but soluble in organic solvents.[4]

Table 2: Physicochemical Properties of 3-Methylbenzophenone

| Property | Value | Reference |

| Physical Form | Liquid | [4] |

| Boiling Point | 316 °C | [3] |

| Density | 1.093 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index | 1.598 | [3] |

| Water Solubility | Insoluble | |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

Synthesis of 3-Methylbenzophenone

The primary method for synthesizing 3-Methylbenzophenone is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For the synthesis of 3-Methylbenzophenone, benzene (B151609) can be acylated with 3-methylbenzoyl chloride.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a general experimental protocol adapted from established procedures for the synthesis of benzophenone (B1666685) derivatives.[1]

Materials:

-

Benzene

-

3-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

In a separate beaker, prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) and benzene (1.0 equivalent) in dichloromethane.

-

Add the solution from the beaker dropwise to the aluminum chloride suspension at room temperature.

-

Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 3-Methylbenzophenone by vacuum distillation or column chromatography.

Mechanism of Friedel-Crafts Acylation

The synthesis of 3-Methylbenzophenone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of 3-Methylbenzophenone.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Methylbenzophenone.

Table 3: Spectroscopic Data for 3-Methylbenzophenone

| Technique | Data | Reference |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.78 (d, J = 7.2 Hz, 2H), 7.62-7.54 (m, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.36 (d, J = 7.6 Hz, 1H), 7.33 (s, 1H), 2.38 (s, 3H). | [3] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 196.8, 138.2, 137.6, 137.3, 133.0, 132.4, 130.1, 129.7, 128.3, 128.2, 127.2, 21.4. | [5] |

| Mass Spectrum | Major peaks (m/z): 196 (M+), 119, 91, 77. | [2] |

| IR Spectrum | Key absorptions (cm⁻¹): ~1660 (C=O stretch), ~3060 (aromatic C-H stretch). | [2] |

Applications in Photochemistry

Benzophenones are widely recognized for their application as Type II photoinitiators in free-radical polymerization.[6] Upon absorption of UV radiation, 3-Methylbenzophenone is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals that initiate the polymerization process.

Mechanism of Photoinitiation

The following diagram illustrates the general mechanism of a Type II photoinitiator like 3-Methylbenzophenone.

Caption: General mechanism of Type II photoinitiation involving 3-Methylbenzophenone.

Safety and Handling

3-Methylbenzophenone should be handled in accordance with good industrial hygiene and safety practices. It is advisable to avoid contact with skin and eyes and to use in a well-ventilated area.

Table 4: GHS Hazard Information [4]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Toxicological Information

Specific toxicological studies on 3-Methylbenzophenone are limited. However, studies on the parent compound, benzophenone, and other derivatives provide some insights. Benzophenone itself has been the subject of toxicology and carcinogenesis studies.[7] It is important to handle all chemical compounds with appropriate care until comprehensive toxicological data is available.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzophenone(643-65-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylbenzophenone safety data sheet (SDS) information

An In-depth Technical Guide on the Safety of 3-Methylbenzophenone

Introduction

3-Methylbenzophenone (CAS No. 643-65-2), also known as phenyl 3-tolyl ketone or 3-benzoyltoluene, is an aromatic ketone.[1][2] Its chemical structure consists of a benzoyl group attached to a toluene (B28343) molecule at the meta-position.[3] It is utilized in laboratory settings for chemical synthesis and is considered a pharmaceutical intermediate, for example, in the production of Ketoprofen.[1][3] This document provides a comprehensive overview of the safety data for 3-Methylbenzophenone, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

According to the information available, 3-Methylbenzophenone is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, some suppliers indicate potential hazards. One source classifies it under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is often handled with the precaution that its toxicological properties have not been fully investigated.[1][5]

Table 1: GHS Hazard Information

| Category | Code | Statement |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[4][6] | |

| H319 | Causes serious eye irritation.[4][6] | |

| H335 | May cause respiratory irritation.[4][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

Physical and Chemical Properties

3-Methylbenzophenone is typically a light green or slightly yellow to greenish liquid at room temperature.[1][3]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C14H12O | [1][2][5] |

| Molecular Weight | 196.25 g/mol | [1][2][5] |

| Physical State | Liquid | [1] |

| Appearance | Light green / Clear slightly yellow to greenish | [1][3] |

| Boiling Point | 183 - 185 °C (361.4 - 365 °F) @ 16 mmHg | [1] |

| Flash Point | > 112 °C (> 233.6 °F) | [1] |

| Melting Point | No data available | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

| Specific Gravity | No information available | [1] |

| Vapor Pressure | No information available | [1] |

| Autoignition Temperature | No information available | [1] |

Handling, Storage, and Personal Protection

Handling: Users should avoid contact with skin and eyes and refrain from breathing mists, vapors, or spray.[1] It is recommended to handle the substance in a well-ventilated area.[7][8] After handling, thorough washing of hands and face is necessary.[9]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] Store away from incompatible materials such as strong oxidizing agents.[1][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, such as those described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][9]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is present, no protective equipment is typically needed.[1][5] If vapors or mists are generated, a vapor respirator may be required.[9]

First Aid and Emergency Measures

In case of exposure, the following first aid measures should be taken. A logical workflow for responding to an exposure incident is detailed in the diagram below.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][10] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1][6] |

digraph "Emergency_Response_for_3_Methylbenzophenone_Exposure" { graph [fontname="Arial", label="Emergency Response Workflow for 3-Methylbenzophenone Exposure", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [fontname="Arial", style="filled", shape=rect, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Nodes exposure [label="Exposure Incident", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

inhalation [label="Inhalation", fillcolor="#FBBC05"]; skin [label="Skin Contact", fillcolor="#FBBC05"]; eye [label="Eye Contact", fillcolor="#FBBC05"]; ingestion [label="Ingestion", fillcolor="#FBBC05"];

inhalation_action [label="Move to fresh air.\nIf breathing is difficult, give oxygen.\nGet medical attention.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_action [label="Remove contaminated clothing.\nWash with soap and plenty of water.\nGet medical attention.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye_action [label="Rinse with water for at least 15 minutes.\nRemove contact lenses if possible.\nGet medical attention.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion_action [label="Clean mouth with water.\nDo not induce vomiting.\nGet medical attention.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Treat Symptomatically\n(Notes to Physician)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges exposure -> inhalation [label="Route"]; exposure -> skin [label="Route"]; exposure -> eye [label="Route"]; exposure -> ingestion [label="Route"];

inhalation -> inhalation_action; skin -> skin_action; eye -> eye_action; ingestion -> ingestion_action;

inhalation_action -> end_node; skin_action -> end_node; eye_action -> end_node; ingestion_action -> end_node; }

Caption: Emergency Response Workflow for 3-Methylbenzophenone Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, and chemical foam are all suitable for extinguishing fires involving 3-Methylbenzophenone.[1]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: Keep the product and empty containers away from heat and sources of ignition.[1] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[1][5]

-

Protective Equipment: As in any fire, firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Stability and Reactivity

-

Reactivity: None known, based on available information.[5]

-

Chemical Stability: The substance is stable under normal conditions.[1][5]

-

Conditions to Avoid: Incompatible products.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological and Ecological Information

Toxicological Information: There is a significant lack of specific quantitative toxicological data for 3-Methylbenzophenone.

-

Acute Toxicity: No acute toxicity information is available for this product.[1][5] The toxicological properties have not been fully investigated.[1][5]

-

Skin Corrosion/Irritation: No data available.[5]

-

Serious Eye Damage/Irritation: No data available.[5]

-

Respiratory or Skin Sensitization: No information available.[1]

-

Germ Cell Mutagenicity: No information available.[1]

-

Carcinogenicity: There is no information available indicating that this material is a carcinogen.[1]

-

Reproductive Toxicity: No information available.[1]

-

STOT - Single Exposure: None known.[1]

-

STOT - Repeated Exposure: None known.[1]

-

Aspiration Hazard: No information available.[1]

Ecological Information: Information regarding the environmental impact of 3-Methylbenzophenone is limited. It is advised not to let this chemical enter the environment.[1]

Experimental Protocols

Detailed experimental protocols for the safety testing of 3-Methylbenzophenone are not provided in the available Safety Data Sheets. The generation of such data typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance:

-

Acute Oral Toxicity studies are often conducted following OECD Test Guideline 420, 423, or 425, which involve administering the substance to fasted animals and observing them for signs of toxicity and mortality.

-

Skin Irritation/Corrosion tests typically follow OECD Test Guideline 404, where the substance is applied to the skin of an animal and the resulting irritation is scored over a period of time.

-

Eye Irritation/Corrosion tests are guided by OECD Test Guideline 405, involving the application of the substance to an animal's eye to assess irritation or damage.

The absence of specific data in the SDSs for 3-Methylbenzophenone suggests that such definitive studies may not have been conducted or published.

Disposal Considerations

Waste disposal should be carried out in accordance with local, regional, and national regulations. Chemical waste should be disposed of through a licensed waste disposal company. It is important to prevent the chemical from entering drains.[7][8]

Regulatory Information

3-Methylbenzophenone is not listed as a hazardous substance under CERCLA or SARA (40 CFR 355).[1] It is also not listed under California Proposition 65.[1] Specific state or local reporting requirements may apply to releases of this material.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.fi [fishersci.fi]

- 6. chemicalds.com [chemicalds.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. hmdb.ca [hmdb.ca]

The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a class of aromatic ketones that hold a pivotal role in a vast array of scientific disciplines, from fundamental photochemical research to the development of phototherapies and the assessment of drug-induced photosensitivity. Their unique ability to absorb ultraviolet (UV) radiation and transition into highly reactive excited states makes them both valuable tools and potential liabilities. This technical guide provides a comprehensive exploration of the core photochemical principles governing substituted benzophenones, detailing their excited-state dynamics, characteristic reactions, and the profound influence of molecular structure on their behavior. This document is intended to serve as a detailed resource, offering both theoretical insights and practical methodologies for professionals engaged in research, discovery, and development.

Core Photophysical Principles: The Journey from Light Absorption to Chemical Reactivity

The photochemical journey of a substituted benzophenone (B1666685) begins with the absorption of a photon, typically in the UV-A or UV-B region of the electromagnetic spectrum. This event elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenones are characterized by an exceptionally efficient process known as intersystem crossing (ISC), where the molecule rapidly transitions from the short-lived S₁ state to a longer-lived triplet excited state (T₁). This high ISC quantum yield (Φ_ISC ≈ 1) is a cornerstone of benzophenone photochemistry, as the T₁ state is the primary photoactive species responsible for most of its chemical reactions.[1]

The nature of the lowest-lying singlet and triplet excited states is crucial in determining the subsequent photochemical pathways. For many benzophenones, the S₁ and T₁ states are of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This n,π* triplet state has a diradical-like nature, with an electron-deficient oxygen atom, rendering it a potent hydrogen atom abstractor.

However, the electronic landscape can be significantly altered by substituents on the phenyl rings. Electron-donating groups can raise the energy of the n,π* state and lower the energy of a π,π* triplet state, which arises from the promotion of an electron within the aromatic system. In some cases, this can lead to an inversion of the excited states, with the π,π* state becoming the lowest triplet state. This change in the nature of the reactive triplet state has profound implications for the molecule's photochemical behavior, often reducing its hydrogen abstraction ability.

// Ground State S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Singlet States S1 [label="S₁ (Excited Singlet State)", fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="S₂", fillcolor="#F1F3F4", fontcolor="#202124"];